N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Overview
Description
N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a synthetic organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 5 positions, and a pyrazole ring substituted with a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 2,5-difluorotoluene, is halogenated to form 2,5-difluorobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride is then reacted with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the benzyl group, leading to various reduced forms of the compound.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 2,5-Difluorobenzaldehyde, 2,5-Difluorobenzoic acid.
Reduction: Reduced forms of the pyrazole ring or benzyl group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique electronic properties.
Biological Research: As a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action for N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Difluorobenzyl)-1H-pyrazol-4-yl)methanamine: Lacks the methyl group on the pyrazole ring.
N-(2,5-Difluorobenzyl)-1-(1H-pyrazol-4-yl)methanamine: Lacks the methyl group on the pyrazole ring.
N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-3-yl)methanamine: Methyl group is at a different position on the pyrazole ring.
Uniqueness
The presence of the methyl group on the pyrazole ring and the specific substitution pattern on the benzyl group make N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine unique. These structural features can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-4-11(13)2-3-12(10)14/h2-4,6,8,15H,5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOIRSWZSVVMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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